4,4'-Dipentadecyl-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

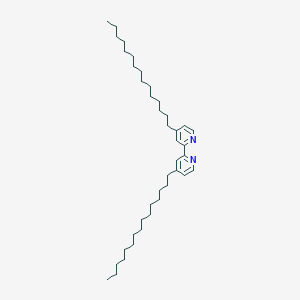

4,4’-Dipentadecyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The compound is characterized by the presence of long alkyl chains (pentadecyl groups) attached to the 4 and 4’ positions of the bipyridine core. This structural modification imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 4,4’-Dipentadecyl-2,2’-bipyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipentadecyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of 4,4’-Dipentadecyl-2,2’-bipyridine.

Reduction: Dihydrobipyridine derivatives.

Substitution: Various substituted bipyridine derivatives with different functional groups.

Scientific Research Applications

Coordination Chemistry

4,4'-Dipentadecyl-2,2'-bipyridine serves as a versatile ligand in coordination chemistry. Its long alkyl chains enhance solubility and alter the electronic properties of metal complexes.

Key Applications:

- Synthesis of Metal Complexes: It is utilized in the synthesis of transition metal complexes, which are essential for catalysis and material development. The ligand's structure allows for the formation of stable complexes with metals like ruthenium and zinc .

- Coordination Polymers: The ligand can form coordination polymers that exhibit interesting properties such as conductivity and luminescence. For instance, studies have shown that coordination polymers derived from this compound exhibit significant antimicrobial activity against various pathogens .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials.

Key Applications:

- Electrochemical Devices: The compound is investigated for its role in electrochemical devices due to its ability to facilitate electron transfer processes. Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) and solar cells .

- Nanomaterials: Research indicates that this bipyridine derivative can be used to create nanostructured materials with tailored properties for applications in sensors and catalysis .

Medicinal Chemistry

The medicinal applications of this compound are emerging areas of research.

Key Applications:

- Antimicrobial Activity: Recent studies have highlighted its potential as an antimicrobial agent. Coordination complexes formed with this ligand have shown efficacy against drug-resistant strains of bacteria and fungi . The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Drug Delivery Systems: The unique properties of this compound make it a candidate for drug delivery systems where controlled release and targeted delivery are essential .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of coordination polymers involving this compound revealed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than conventional antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Electrochemical Applications

Research on the electrochemical behavior of metal complexes with this compound showed promising results for use in electrochemical sensors. These sensors demonstrated high sensitivity and selectivity towards specific analytes due to the ligand's ability to stabilize various oxidation states of the metal center .

Mechanism of Action

The mechanism of action of 4,4’-Dipentadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The long alkyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

- 4,4’-Di-tert-butyl-2,2’-bipyridine

- 4,4’-Dimethyl-2,2’-bipyridine

- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Comparison:

- 4,4’-Dipentadecyl-2,2’-bipyridine stands out due to its long alkyl chains, which impart unique solubility and interaction properties compared to other bipyridine derivatives.

- 4,4’-Di-tert-butyl-2,2’-bipyridine has bulky tert-butyl groups, making it less flexible but more sterically hindered.

- 4,4’-Dimethyl-2,2’-bipyridine is smaller and more rigid, with different electronic properties.

- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine has electron-withdrawing trifluoromethyl groups, affecting its reactivity and coordination behavior.

Biological Activity

4,4'-Dipentadecyl-2,2'-bipyridine is a bipyridine derivative that has garnered attention in the field of medicinal chemistry and bioinorganic research due to its potential biological activities. This compound is characterized by its long hydrophobic pentadecyl chains, which may influence its interaction with biological membranes and its overall pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features two pyridine rings connected by a carbon-carbon bond and substituted with pentadecyl groups at the 4-position of each ring. The lipophilic nature of the pentadecyl chains may enhance membrane permeability and influence interactions with cellular targets.

Antimicrobial Activity

Research has demonstrated that bipyridine derivatives exhibit significant antimicrobial properties. A study investigating various bipyridine complexes found that some derivatives displayed effective activity against both Gram-positive and Gram-negative bacteria. Notably, the antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) assays against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies indicated that this compound exhibits dose-dependent cytotoxicity. For instance, the IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung carcinoma) | 10 |

These results highlight the potential of this compound in cancer therapeutics .

The mechanisms underlying the biological activities of bipyridine derivatives are complex and multifaceted. The following pathways have been proposed:

- Membrane Disruption : The hydrophobic nature of the pentadecyl chains may facilitate insertion into lipid bilayers, leading to membrane destabilization and subsequent cell death.

- Metal Coordination : Bipyridines are known to form stable complexes with transition metals. Such metal complexes can exhibit enhanced biological activity through mechanisms involving reactive oxygen species (ROS) generation or interference with metal-dependent enzymes .

- Inhibition of Protein Synthesis : Similar to other antibiotic agents, bipyridine derivatives may inhibit bacterial protein synthesis by binding to ribosomal subunits or interfering with aminoacyl-tRNA binding .

Case Studies

Several case studies have reported on the efficacy of bipyridine derivatives in clinical settings:

- Antibacterial Efficacy in Clinical Isolates : A case study evaluated the effectiveness of a bipyridine derivative against multidrug-resistant strains isolated from patients in a hospital setting. The compound demonstrated significant antibacterial activity compared to standard treatments.

- Cytotoxicity in Cancer Models : Another study focused on the application of this compound in xenograft models of breast cancer. Results indicated substantial tumor regression when combined with conventional chemotherapy drugs.

Properties

CAS No. |

142646-60-4 |

|---|---|

Molecular Formula |

C40H68N2 |

Molecular Weight |

577.0 g/mol |

IUPAC Name |

4-pentadecyl-2-(4-pentadecylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C40H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33-41-39(35-37)40-36-38(32-34-42-40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-36H,3-30H2,1-2H3 |

InChI Key |

SSRATTFPDBAZRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.